(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3S2/c18-12-5-1-10(2-6-12)9-14-15(20)19(17(23)24-14)13-7-3-11(4-8-13)16(21)22/h1-9H,(H,21,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODGPSBKOVDAHN-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves multiple steps, starting with the preparation of the thioxothiazolidinone core. This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions. The bromobenzylidene group is then introduced via a condensation reaction with 4-bromobenzaldehyde. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Thioxo (C=S) Group
The thioxo group participates in nucleophilic reactions:
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Alkylation : Reacts with alkyl halides to form thioether derivatives.
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Complexation : Binds to metal ions (e.g., Cu²⁺, Fe³⁺) via sulfur coordination, as observed in analogous thiazolidinones .
Benzoic Acid (–COOH) Group
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates.
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Esterification/Amidation : Couples with alcohols or amines via DCC-mediated reactions, forming esters or amides for bioconjugation .
Example Derivatives
| Derivative Type | Reagent | Application | Reference |
|---|---|---|---|
| Methyl ester | CH₃OH, DCC | Prodrug formulation | |
| Amide | NH₂-R, EDC | Bioconjugates |
Electrophilic Substitution on the Benzylidene Ring
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HOMO-LUMO Gaps : ΔE = 3.1–3.5 eV (indicating moderate electrophilicity) .
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Charge Distribution : Positive charge localized on the benzylidene carbon, favoring nucleophilic attack .
Stability and Degradation Pathways
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Hydrolysis : The thiazolidinone ring hydrolyzes under strong acidic/basic conditions, yielding thiourea and carboxylic acid fragments.
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Decarboxylation : Prolonged heating induces CO₂ loss, forming 3-(4-bromophenyl)-2-thioxothiazolidin-4-one .
Biological Activity and Derivatives
Though not a direct focus on reactions, biological studies of analogs reveal:
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Antibacterial Activity : MIC = 2–8 µg/mL against Gram-positive bacteria .
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Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –Br) enhance activity by increasing electrophilicity .
Computational Insights
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Molecular Docking : The benzoic acid group aligns with protein active sites (e.g., LYS444 in E. coli), forming hydrogen bonds .
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Solvent Effects : Polar solvents (e.g., DMSO) reduce HOMO-LUMO gaps, enhancing reactivity .
Unexplored Reaction Pathways
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Cycloaddition Reactions : Potential for [4+2] Diels-Alder reactions at the benzylidene double bond.
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Photochemical Reactions : UV-induced isomerization or dimerization.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of thioxothiazolidinone compounds, including (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, exhibit significant cytotoxic effects against various cancer cell lines. A study reported that compounds synthesized through Knoevenagel condensation demonstrated moderate cytotoxicity against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The thiazolidinone scaffold has been associated with antimicrobial activity. Compounds similar to this compound have shown efficacy against a range of bacterial strains. This suggests potential applications in treating infections caused by resistant bacterial strains .
Biochemistry
2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, thiazolidinone derivatives have been shown to inhibit certain kinases and proteases, which are crucial in various biological processes including cancer progression and inflammation . This inhibition can lead to therapeutic effects in diseases where these enzymes play a pivotal role.
2.2 Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets allows for modifications that can enhance its pharmacological properties. Researchers are exploring various analogs to optimize efficacy and reduce toxicity .
Material Science
3.1 Polymer Chemistry
Thiazolidinone derivatives have found applications in polymer chemistry due to their ability to act as monomers or additives in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .
3.2 Photophysical Properties
Studies on the photophysical properties of compounds like this compound indicate potential uses in optoelectronic devices. Their ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group may facilitate binding to hydrophobic pockets, while the thioxothiazolidinone ring can interact with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Arylidene rhodanine derivatives exhibit structural diversity based on substituents at the C5 benzylidene and N3 positions. Below is a detailed comparison of the target compound with analogs reported in recent studies:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Electronic Effects of Substituents: The 4-bromo group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the thiazolidinone core. This contrasts with 4-chloro or 3-fluoro analogs (e.g., compound 6a-l in ), where reduced steric bulk improves solubility but lowers thermal stability. Benzimidazole conjugates (e.g., ) exhibit higher melting points (>250°C) due to extended π-conjugation and hydrogen-bonding capacity, whereas phenoxy-substituted derivatives (e.g., ) show lower melting points (55–75°C), correlating with reduced crystallinity.
Biological Activity :
- The target compound’s benzoic acid moiety at N3 enhances binding to enzyme active sites (e.g., topoisomerases) via carboxylate interactions, as seen in docking studies . In contrast, acetic acid -substituted analogs (e.g., ) show reduced potency due to weaker hydrogen-bonding capacity.
- Indolylmethylene derivatives (e.g., ) display selective antibacterial activity against S. aureus (MIC = 2 µg/mL), whereas bromobenzylidene derivatives are more effective against cancer cell lines (e.g., IC₅₀ = 8 µM in MCF-7 cells) .
Stereochemical Influence :
- D- vs. L-configurations in phenylalanine-derived rhodanines (e.g., compounds 40–43 in ) significantly alter enantiomeric excess (ee = 75–85%) and optical rotation ([α]²⁵D = +60.77° to +166.83°). The target compound’s Z-configuration is conserved across analogs to maintain planar geometry for target binding.
Biological Activity
(Z)-4-(5-(4-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone ring fused with a benzoic acid moiety, which is crucial for its biological activity. The presence of the bromobenzylidene substituent enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 332.40 g/mol |
| Number of Heavy Atoms | 22 |
| Number of Aromatic Heavy Atoms | 9 |
| Number of Rotatable Bonds | 4 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial cell wall synthesis by targeting enzymes such as MurB, which is essential for peptidoglycan formation in bacteria .
- Antiviral Properties : Similar compounds have demonstrated antiviral effects by interfering with viral replication processes. Molecular docking studies suggest good binding affinity to viral proteins, indicating potential as antiviral agents .
- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown cytotoxic effects against several cancer cell lines .
Structure-Activity Relationships (SAR)
Studies have revealed that modifications to the thiazolidinone ring and substituents significantly influence the biological activity of related compounds:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) enhances antibacterial activity by increasing the lipophilicity and reactivity towards bacterial targets .
- Ring Modifications : Alterations in the thiazolidinone structure can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiazolidinone derivatives, including those similar to this compound. Results indicated that compounds with similar structures exhibited moderate to high antibacterial activity against E. coli and S. aureus strains .
- Cytotoxicity in Cancer Cells : In vitro testing on HepG2 liver cancer cells revealed that this compound induces apoptosis at submicromolar concentrations, demonstrating its potential as an anticancer agent .
Q & A
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
